

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylphenol

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Compound of Interest

Compound Name: **4-Bromo-2-chloro-6-methylphenol**

Cat. No.: **B1266378**

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IUPAC Name: **4-Bromo-2-chloro-6-methylphenol**

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-6-methylphenol**, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. While experimental data on this specific compound is limited, this guide extrapolates potential biological activities and proposes detailed experimental protocols based on structurally related halogenated phenols.

Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-2-chloro-6-methylphenol** are summarized in the table below.

Property	Value	Reference
CAS Number	7530-27-0	[1] [2]
Molecular Formula	C ₇ H ₆ BrClO	[1] [2]
Molecular Weight	221.48 g/mol	[1]
Preferred IUPAC Name	4-bromo-2-chloro-6-methylphenol	[1]
SMILES	CC1=C(O)C(Cl)=CC(Br)=C1	[1]
InChIKey	IDDUDPYBPXKGCP-UHFFFAOYSA-N	[1]
Purity	≥97% (commercially available)	[2]

Synthesis Protocol

A common method for the synthesis of **4-Bromo-2-chloro-6-methylphenol** involves the bromination of 2-chloro-6-methylphenol.

Experimental Protocol: Synthesis of **4-Bromo-2-chloro-6-methylphenol**

- Starting Material: 2-Chloro-6-methylphenol
- Reagents: N-bromosuccinimide (NBS), Acetic acid, Ethyl acetate, Saturated sodium carbonate solution, Sodium sulfate.

Procedure:

- Dissolve 2-Chloro-6-methylphenol (1 equivalent) in acetic acid.
- Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction completion using an appropriate method (e.g., TLC).
- Upon completion, remove the acetic acid by distillation under reduced pressure.

- Dilute the residue with ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium carbonate solution.
- Dry the organic layer over sodium sulfate.
- Remove the solvent by reduced pressure distillation to yield the product, **4-Bromo-2-chloro-6-methylphenol**.

Potential Biological Activities and Proposed Experimental Investigations

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.^{[3][4]} The presence of bromine and chlorine atoms on the phenol ring of **4-Bromo-2-chloro-6-methylphenol** suggests it may possess similar properties.

1. Potential Antimicrobial Activity

The halogenation of phenols can enhance their antimicrobial properties.^[4] It is plausible that **4-Bromo-2-chloro-6-methylphenol** could be effective against various bacterial and fungal strains.

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of **4-Bromo-2-chloro-6-methylphenol** against selected bacterial and fungal strains.
- Materials: **4-Bromo-2-chloro-6-methylphenol**, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal inoculums (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).

Procedure:

- Prepare a stock solution of **4-Bromo-2-chloro-6-methylphenol** in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
- Prepare standardized inoculums of the test microorganisms.
- Add the microbial suspension to each well.
- Include positive (microbes in medium) and negative (medium only) controls.
- Incubate the plates at the optimal temperature and duration for each microorganism.
- Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Potential Cytotoxic Activity

Several bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[\[5\]](#)

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

- Objective: To evaluate the cytotoxic effect of **4-Bromo-2-chloro-6-methylphenol** on a panel of human cancer cell lines.
- Materials: **4-Bromo-2-chloro-6-methylphenol**, human cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

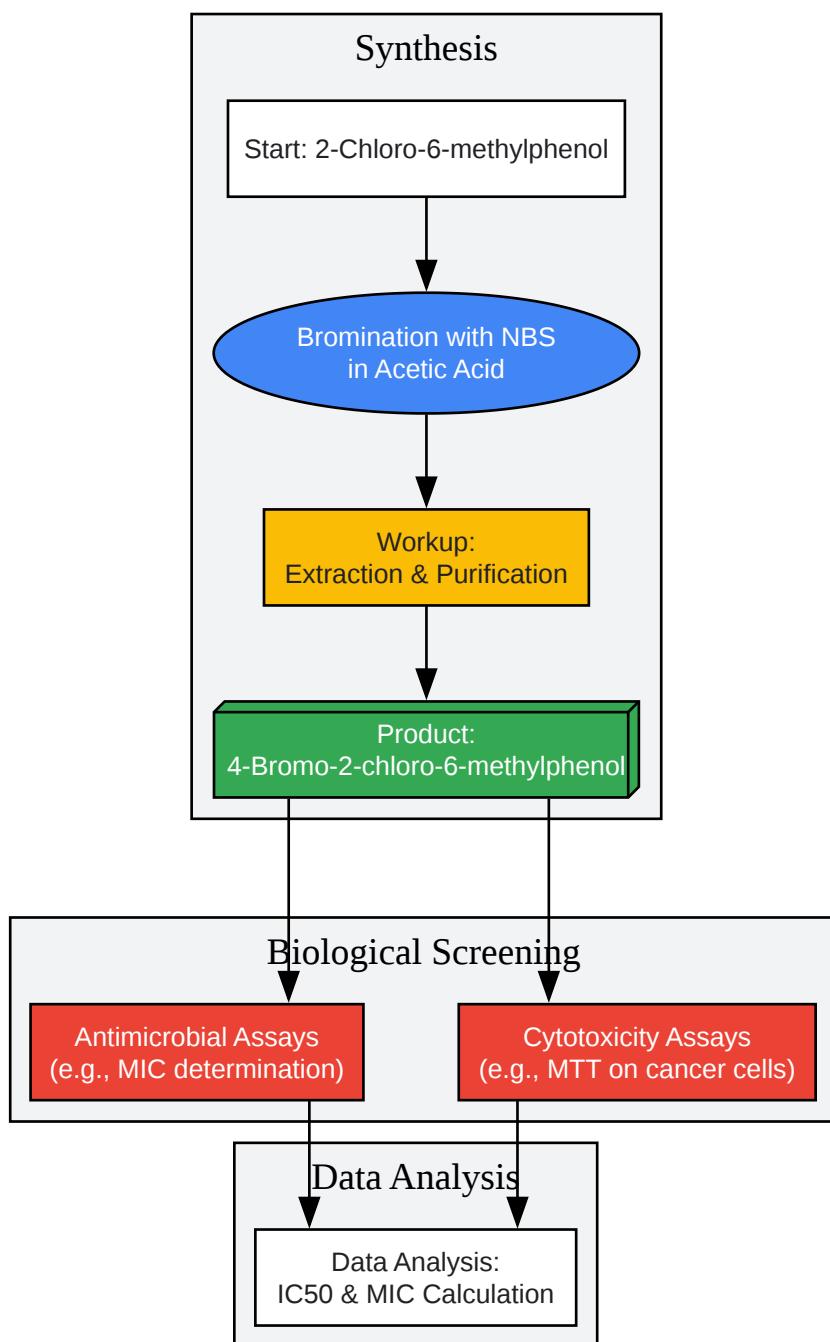
Procedure:

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-Bromo-2-chloro-6-methylphenol** and incubate for 24-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Synthesis and Biological Screening

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of **4-Bromo-2-chloro-6-methylphenol**.



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Caption: Workflow for the synthesis and biological screening of **4-Bromo-2-chloro-6-methylphenol**.

This guide provides a foundational understanding of **4-Bromo-2-chloro-6-methylphenol** for research and development purposes. The proposed experimental protocols offer a starting

point for the systematic evaluation of its potential biological activities.

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